Dimethylsildenafil
Description
Contextualization within Phosphodiesterase-5 Inhibitor Analog Research
Dimethylsildenafil, also known as aildenafil or methisosildenafil, is a synthetic chemical compound and a structural analogue of sildenafil (B151). wikipedia.orgnewdrugapprovals.org Like sildenafil, it functions as a phosphodiesterase type 5 (PDE5) inhibitor. wikipedia.orgmedchemexpress.com The discovery and development of approved PDE5 inhibitors such as sildenafil, tadalafil (B1681874), and vardenafil (B611638) for treating erectile dysfunction was a significant pharmacological advancement. oup.comnih.gov This success, however, spurred the creation of numerous structurally modified, unapproved analogues. mdpi.com this compound is one of many such analogues that have been synthesized. mdpi.com Research into these compounds is often not for therapeutic development but for identification and characterization, as they frequently appear as illegal adulterants in consumer products. researchgate.netwur.nl The scientific community's interest in this compound is primarily driven by its prevalence as an unapproved drug substance and the need to understand its properties for detection and control. researchgate.netnih.gov
Historical Perspectives of Illicit Adulteration in Related Compounds
The practice of adulterating supposed "natural" or "herbal" dietary supplements with synthetic pharmaceutical ingredients is a persistent global issue. nih.gov Products marketed for sexual enhancement are a major category for this type of fraud. wur.nlnih.gov Since the late 1990s and early 2000s, following the commercial success of approved PDE5 inhibitors, regulatory agencies and researchers began identifying these drugs and their undeclared analogues in a wide array of supplements. dergipark.org.tr Consumers are often misled into believing these products are safe, herbal alternatives, unaware they contain potent, unapproved drugs. wur.nl Studies have shown a high percentage of tested sexual enhancement supplements contain undeclared PDE5 inhibitors, with sildenafil and its analogues, including this compound, being among the most common adulterants found. mdpi.comdovepress.com The U.S. Food and Drug Administration (FDA) has issued numerous warnings to consumers about the hidden risks of these tainted products. wikipedia.orgnewdrugapprovals.org
Rationale for Comprehensive Academic Inquiry into this compound
The rationale for a comprehensive academic inquiry into this compound is multifaceted and rooted in public health protection. The presence of an unapproved and unstudied substance like this compound in readily available consumer products poses significant risks due to its unknown safety and efficacy profile. newdrugapprovals.org Academic and forensic research is therefore essential to develop and validate robust analytical methods for its unambiguous detection and quantification in complex matrices like herbal supplements. researchgate.netnih.govnih.gov
This research allows regulatory bodies to conduct surveillance, identify tainted products, and take enforcement actions. dovepress.comusp.org Furthermore, characterizing these analogues helps in understanding the scope of the illicit market and anticipating future chemical modifications. researchgate.net By creating and sharing spectral libraries and analytical protocols, the scientific community can efficiently screen for this compound and other analogues, helping to protect consumers from the potential harm of these illegal products. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWSZIPXJAYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Elucidation Research for Dimethylsildenafil
Advanced Synthetic Routes for Dimethylsildenafil and its Derivatives
The synthesis of this compound, a derivative of sildenafil (B151), centers around the construction of its core pyrazolopyrimidinone (B8486647) scaffold. Research into the synthesis of pyrazolopyrimidinone derivatives has revealed several advanced routes that are applicable to the formation of this compound and its related compounds. These methodologies prioritize efficiency, yield, and the ability to introduce diverse substituents.
A common and foundational approach to constructing the pyrazolopyrimidinone core involves a multi-step sequence that begins with the formation of a substituted pyrazole (B372694) ring. This is often achieved through the condensation of a β-ketoester, such as ethyl 3-butyrylpyruvate, with a hydrazine (B178648) derivative. Subsequent N-alkylation, for instance using dimethyl sulfate (B86663), can be employed to introduce the desired methyl group onto the pyrazole ring.
The subsequent key step is the amidation of the pyrazole intermediate with a suitably substituted benzoic acid derivative, followed by an intramolecular cyclization to form the fused pyrimidinone ring. jeolusa.com One advanced strategy involves the chlorosulfonation of a benzoic acid derivative, which is then coupled with an appropriate amine. jeolusa.com This sulfonamide intermediate is then reacted with the pyrazole moiety and cyclized to yield the final pyrazolopyrimidinone structure. jeolusa.com
Alternative synthetic strategies for pyrazolopyrimidinone derivatives include reactions starting from pyrazolo amides. numberanalytics.com For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives can be synthesized from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. numberanalytics.com This starting material can be converted to the corresponding amide, which then undergoes cyclization with reagents like formic acid or acetic anhydride (B1165640) to furnish the pyrazolopyrimidinone core. numberanalytics.com The specific substituents on the final this compound molecule would be introduced through the careful selection of the initial building blocks, such as using a dimethylpiperazine derivative during the coupling step.
Flow chemistry has also emerged as a powerful tool for the synthesis of pyrazolopyrimidinone derivatives, offering advantages such as reduced reaction times and improved yields compared to traditional batch processes. medchemexpress.com These continuous-flow methods can be adapted for the synthesis of this compound, highlighting a modern approach to its production.
Spectroscopic and Spectrometric Techniques in Structural Characterization
The unambiguous determination of the chemical structure of this compound relies on a combination of powerful spectroscopic and spectrometric techniques. numberanalytics.comclariant.com These methods provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. measurlabs.com Both ¹H and ¹³C NMR spectroscopy are employed to provide a detailed map of the carbon-hydrogen framework of the molecule. rsc.org
In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence and connectivity of the various proton environments. For instance, distinct signals would be expected for the aromatic protons on the phenyl ring, the protons of the ethyl group, the propyl group, and the methyl groups on the piperazine (B1678402) ring and the pyrazole core. The specific chemical shifts are influenced by the electronic environment of each proton. libretexts.orglibretexts.org
The ¹³C NMR spectrum provides complementary information by revealing the number of non-equivalent carbon atoms and their chemical environments. savemyexams.com The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the various alkyl and piperazine substituents. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Moieties in this compound
| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 140 |
| Pyrazole Ring Protons | 7.5 - 8.0 | 100 - 150 |
| Piperazine Ring Protons | 2.5 - 3.5 | 40 - 55 |
| Methylene Protons (CH₂) | 1.5 - 4.0 | 20 - 60 |
| Methyl Protons (CH₃) | 0.9 - 2.5 | 10 - 25 |
Note: These are generalized chemical shift ranges and the actual values for this compound would be more specific.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. researchgate.neteuropa.eu HRMS provides a highly accurate mass-to-charge (m/z) ratio, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula. bioanalysis-zone.com This level of precision is crucial for distinguishing between compounds with the same nominal mass, such as isomers. lcms.cz
For this compound, HRMS would confirm its elemental composition of C₂₃H₃₂N₆O₄S. Tandem mass spectrometry (MS/MS) experiments are also employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing the characteristic substructures of the molecule. uni-saarland.deresearchgate.net The fragmentation of the piperazine ring, for example, can generate specific ions that are diagnostic for sildenafil-type structures. researchgate.net This technique is particularly useful for differentiating between isomers like this compound and homosildenafil, which have the same molecular formula but differ in the placement of a methyl group. researchgate.net
Table 2: Key High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₃H₃₂N₆O₄S |
| Exact Mass | 488.2206 |
| Key Fragment Ions (m/z) | Characteristic fragments corresponding to the pyrazolopyrimidinone core and the dimethylpiperazine moiety. |
Note: The exact mass is a calculated value. The key fragment ions are based on typical fragmentation patterns for this class of compounds.
Infrared and Ultraviolet-Visible Spectroscopy in Structural Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional valuable information for the structural characterization of this compound.
Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds. libretexts.orgvscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl (C=O) group of the pyrimidinone ring, the sulfonyl (S=O) group, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the alkyl and piperazine substituents. pressbooks.pub The presence and position of these bands serve as a fingerprint for the molecule, confirming the presence of its key functional components.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Amide) | 1650 - 1690 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| S=O Stretch (Sulfonamide) | 1330 - 1370 and 1140 - 1180 |
Note: These are typical absorption ranges for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mrclab.commsu.edusci-hub.se The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to the π-π* transitions of the aromatic and conjugated systems within its structure. mu-varna.bg The position and intensity of these absorptions are characteristic of the chromophores present in the molecule.
Chromatographic Separation Techniques in this compound Analysis
Chromatographic techniques are fundamental in the analysis of this compound, providing the necessary separation from other related compounds and matrix components.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its analogues. innovareacademics.innih.govoup.com Researchers have developed various HPLC methods coupled with ultraviolet (UV) detection for the simultaneous determination of multiple phosphodiesterase-5 (PDE-5) inhibitors, including this compound, in diverse products like pharmaceutical dosage forms and dietary supplements. oup.comoup.com
A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid. oup.comresearchgate.net For instance, one method utilized a C18 column with a gradient elution of acetonitrile and 0.1% trifluoroacetic acid in water to separate 14 different PDE-5 inhibitors. oup.com Another study successfully separated this compound along with other adulterants like hydroxythiohomosildenafil (B1673985) and aminotadalafil using a C18 column with a mobile phase of 5 mM ammonium formate (pH 6.3)-acetonitrile (75:25, v/v) and acetonitrile in a gradient elution. researchgate.net The detection is typically performed at a specific UV wavelength, often around 230 nm or 290 nm, to achieve optimal sensitivity for these compounds. innovareacademics.inrsc.orgresearchgate.net
The versatility of HPLC allows for the separation of isobaric compounds, which have the same mass but different structures, a critical capability when analyzing complex mixtures of sildenafil analogues. mdpi.com The development of these methods is crucial for quality control and the screening of illegal adulterants in various consumer products. nih.govresearchgate.net
Table 1: HPLC Methodologies for this compound Detection
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC-UV | C18 | Acetonitrile and 0.1% Trifluoroacetic Acid in Water | UV | oup.com |
| HPLC-MS | C18 | 5 mM Ammonium Formate (pH 6.3)-Acetonitrile (75:25, v/v) and Acetonitrile (gradient) | MS | researchgate.net |
| HPLC-UV | LiChrosorb® RP-18 | Acetonitrile: Methanol (B129727): 0.5% Triethylamine (B128534) (15: 26: 59 v/v/v) | UV at 290 nm | innovareacademics.in |
| HPLC-ESI-MS | C18 | Acetonitrile and 20 mM Ammonium Acetate, 0.2% Formic Acid | ESI-MS | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) Advancements
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). ufmg.bruliege.be
For the analysis of this compound and its analogues, UHPLC methods have been developed to provide rapid and efficient separations. uliege.be One such method employed a sub-2 µm polar-embedded column with a gradient elution of acetonitrile and 10 mM ammonium formate buffer (pH 3.5), achieving separation in less than 4.5 minutes. uliege.be This rapid analysis is particularly beneficial for high-throughput screening of counterfeit medicines and illegally adulterated herbal dietary supplements. uliege.be
The enhanced separation efficiency of UHPLC is also critical for resolving complex mixtures of PDE-5 inhibitors and their degradation products. ufmg.br UHPLC systems are often coupled with mass spectrometry (MS), such as tandem quadrupole or time-of-flight detectors, to provide both quantitative and qualitative information with high sensitivity and selectivity. srce.hrthe-ltg.org This combination allows for the confident identification of known and unknown sildenafil analogues in a variety of matrices. the-ltg.org
Table 2: UHPLC Advancements in this compound Analysis
| Technique | Column | Mobile Phase | Analysis Time | Reference |
|---|---|---|---|---|
| UHPLC-UV | Sub-2 µm polar-embedded | Acetonitrile and 10 mM Ammonium Formate (pH 3.5) | < 4.5 min | uliege.be |
| UHPLC-UV | Kinetex C18 (1.7 µm) | Acetonitrile and 0.2% (v/v) aqueous triethylamine (pH 3.0) | Not Specified | ufmg.br |
| UPLC-MS/MS | Not Specified | Acetonitrile and aqueous 0.1% formic acid | Not Specified | rsc.org |
| UPLC-QTOF-MS | Not Specified | 0.1% formic acid aqueous solution/acetonitrile (70:30, v/v) | 2 min | srce.hr |
Gas Chromatography (GC) Applications in this compound Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound. nih.gov This method is well-suited for volatile and thermally stable compounds. researchgate.net
Researchers have developed GC-MS methods for the identification and quantification of several phosphodiesterase-5 (PDE-5) inhibitors, including this compound, without the need for a derivatization step. nih.gov These methods often utilize a short, non-polar capillary column, which allows for rapid analysis times, typically under 11 minutes. nih.gov The use of a short 10 m capillary column has been shown to provide good chromatographic separation in as little as 6 minutes. nih.gov
The selectivity of GC-MS is enhanced by operating the mass spectrometer in multiple reaction monitoring (MRM) mode, which reduces background noise and interference from co-eluting compounds in the sample matrix. nih.gov Both electron ionization (EI) and chemical ionization (CI) techniques have been successfully employed, with CI sometimes offering higher recovery values. nih.gov GC-MS has proven effective for identifying sildenafil and its analogues in various matrices, including dietary supplements, food products, and herbal preparations. nih.govnih.govresearchgate.net
Table 3: GC-MS Applications for this compound Analysis
| Technique | Column | Key Features | Reference |
|---|---|---|---|
| GC-Triple Quadrupole MS | Short 10 m non-polar capillary | No derivatization, MRM mode, EI and CI ionization | nih.gov |
| GC-MS | Short 10 m capillary | Rapid separation (<6 min), no prior sample clean-up | nih.gov |
| GC-MS | Not Specified | TMS derivatization for improved detection | jst.go.jp |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Screening
Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as valuable screening tools for the detection of this compound and other sildenafil analogues in various products. researchgate.netjfda-online.comresearchgate.netresearchgate.net These methods are often favored for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. researchgate.netderpharmachemica.com
In a typical TLC analysis, samples are spotted onto a silica (B1680970) gel plate, which is then developed in a mobile phase, such as a mixture of chloroform (B151607) and methanol. jfda-online.comresearchgate.net The separated compounds can be visualized under UV light or by spraying with a reagent like Dragendorff's reagent, which can detect sildenafil and its analogues at low microgram levels. jst.go.jp
HPTLC offers improved resolution and sensitivity compared to conventional TLC. researchgate.net An HPTLC method for the determination of sildenafil citrate (B86180) in commercial products used a mobile phase of CHCl3-MeOH-diethylamine (90:10:1, v/v) with densitometric quantification at 305 nm. researchgate.net TLC and HPTLC have been successfully applied to screen for the presence of this compound and other illegal adulterants in dietary supplements and herbal products. researchgate.netscilit.com For instance, one study used HPTLC to screen 45 commercial lifestyle products and found that 31 tested positive for illegal components, including this compound. researchgate.net
Table 4: TLC and HPTLC Screening Methods for this compound
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPTLC | Silica Gel | CHCl3-MeOH-diethylamine (90:10:1, v/v) | Densitometry at 305 nm | researchgate.net |
| TLC | Silica Gel 60 F254 | Chloroform: 95% Ethanol (9:1, v/v) | UV 254 nm | jfda-online.com |
| TLC-Densitometry | Silica Gel 60 F254 | Ethyl acetate, n-propanol, NH3 25% (45:5:1) | TLC-Scanner | derpharmachemica.com |
Mass Spectrometric Detection Strategies for this compound and its Analogs
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound and its analogues, offering high sensitivity and specificity.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), often coupled with liquid chromatography (LC), is a powerful technique for the identification and characterization of this compound and other phosphodiesterase type 5 (PDE-5) inhibitors. nih.govkoreascience.krkoreascience.kr This high-resolution mass spectrometry (HRMS) approach provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and confirming the identity of known ones. mdpi.comkoreascience.kr
LC-QTOF-MS methods have been developed to screen for a wide range of sildenafil analogues in counterfeit pharmaceuticals and dietary supplements. nih.govkoreascience.kr By creating spectral libraries containing accurate mass spectra and retention times, researchers can rapidly identify compounds like this compound in suspect samples. nih.gov The fragmentation patterns obtained from MS/MS analysis on a QTOF instrument are key to elucidating the structures of these analogues. koreascience.krkoreascience.kr For instance, sildenafil analogues often produce common fragment ions, such as m/z 311.15 and 283.12, which can aid in their identification. koreascience.krkoreascience.kr
The ability of QTOF-MS to perform full-scan analysis allows for the detection of both targeted and non-targeted compounds, making it an invaluable tool for identifying novel or unexpected adulterants. koreascience.kr This capability is essential for keeping pace with the continuous emergence of new sildenafil derivatives in the illicit market.
Table 5: QTOF-MS Strategies for this compound Detection
| Technique | Key Application | Ionization Mode | Notable Findings | Reference |
|---|---|---|---|---|
| LC-QTOF-MS | Screening counterfeit pharmaceuticals | Not Specified | Development of a spectral library for 40 sildenafil analogues. | nih.gov |
| LC-QTOF-MS | Identification of unknown analogues | Electrospray Ionization (ESI) | Elucidation of fragmentation pathways for 58 PDE-5 inhibitor analogues. | koreascience.krkoreascience.kr |
| UPLC-QTOF-MS | Identification in herbal mixtures | ESI+ | Automated detection and data filtering using specialized software. | srce.hr |
| UHPLC-Q/TOF-MS | Screening in soft-gel supplements | Not Specified | Efficient matrix cleanup for rapid screening of 92 illegal adulterants. | nih.gov |
Hybrid Ion Trap-Time of Flight Mass Spectrometry (IT-TOF-MS)
Hybrid Ion Trap-Time of Flight Mass Spectrometry (IT-TOF-MS) is a powerful tool for screening and identifying unknown compounds like this compound. mdpi.comresearchgate.net This technique combines the capabilities of an ion trap for multi-stage tandem mass spectrometry (MSn) with the high mass accuracy and resolution of a time-of-flight mass spectrometer. mdpi.comnih.gov This integration allows for the rapid confirmation of expected metabolites and the structural elucidation of unexpected or novel compounds. nih.gov
In the context of this compound detection, an IT-TOF MS system, often coupled with liquid chromatography (LC), can be used to develop accurate screening methods. mdpi.comresearchgate.net The process involves ionizing the chromatographic eluents, typically with an electrospray ion source in positive ion mode, and then analyzing them in the IT-TOF system. mdpi.comresearchgate.net The high-resolution capability provides accurate mass measurements for both the parent ion and its fragment ions, which is crucial for determining the elemental composition. mdpi.com Furthermore, the MSn capability allows for detailed structural analysis by generating fragmentation patterns that can be compared to a spectral library or used to propose fragmentation mechanisms for new analogues. mdpi.comresearchgate.net
A study on the screening of phosphodiesterase-5 (PDE-5) inhibitors and their analogs in dietary supplements demonstrated the development of a reliable method using LC-IT-TOF-MS. mdpi.comresearchgate.net The method was validated for linearity, precision, and accuracy, and a spectral library was created with structural information, including accurate masses of parent and fragment ions. mdpi.comresearchgate.net This library aids in the identification of unknown compounds during the analysis of real-world samples. mdpi.com
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is a fundamental technique for the selective and sensitive detection of compounds like this compound, especially in complex matrices such as dietary supplements. nih.govnih.gov This method involves two or more stages of mass analysis, where ions of a specific mass-to-charge ratio (m/z) are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.org This process significantly reduces background noise and interference from co-eluting compounds. nih.gov
Several MS/MS configurations are used, with the triple quadrupole (QqQ) mass spectrometer being a common choice for targeted quantitative analysis due to its unmatched specificity and sensitivity. labmanager.com In a QqQ system, the first quadrupole selects the precursor ion, the second acts as a collision cell for fragmentation, and the third filters for specific product ions. labmanager.com This is often operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity for targeted analytes. nih.govnih.gov
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are also frequently used in tandem with MS/MS for both screening and structural elucidation. researchgate.netamericanpharmaceuticalreview.com These instruments provide highly accurate mass data for both molecular and fragment ions, which is critical for confirming elemental compositions and identifying unknown impurities and degradants. americanpharmaceuticalreview.com For instance, a study investigating sildenafil analogues utilized gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) in MRM mode to achieve high sensitivity and selectivity. nih.gov Another common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a well-established technique for analyzing illicit compounds in dietary supplements. nih.gov
Data-Dependent Acquisition (DDA) and Untargeted Screening for this compound Presence
Data-Dependent Acquisition (DDA) is a widely used strategy in untargeted screening to identify unknown compounds like this compound. illinois.edumdpi.com In a DDA workflow, the mass spectrometer performs a survey scan (MS1) to detect ions present in the sample. biorxiv.org Based on predefined criteria, typically the most intense ions, the instrument automatically selects a certain number of precursor ions for fragmentation and subsequent MS/MS (MS2) analysis. illinois.edubiorxiv.org This approach is valuable for analyzing unknown samples where the target compounds and their retention times may vary. illinois.edu
DDA is particularly effective when coupled with high-resolution mass spectrometry (HRMS) systems like Q-TOF or Orbitrap, as it provides high-quality MS/MS spectra that can be used for structural elucidation. shimadzu.com The main advantage of DDA is that it generates cleaner MS/MS spectra compared to data-independent acquisition (DIA) because it isolates individual precursor ions for fragmentation. shimadzu.comnih.gov
However, a limitation of DDA is that it may not fragment all ions present in a sample, particularly those of lower abundance. biorxiv.org Despite this, DDA remains a cornerstone for untargeted metabolomics and the screening of illegal additives. biorxiv.orgacs.org For instance, a nontargeted screening strategy for illegal additives in food was developed using ultrahigh-performance liquid chromatography–high-resolution mass spectrometry (UHPLC–HRMS) with a DDA approach to find potential risk compounds and elucidate their structures. acs.org The process often involves comparing the acquired spectra against in-house or online databases for identification. acs.org
Method Development and Validation Protocols for this compound Analysis
The development and validation of analytical methods are crucial to ensure that the detection and quantification of this compound are reliable and accurate. Validation protocols typically follow guidelines from organizations like the Association of Official Analytical Chemists (AOAC) and the International Council for Harmonisation (ICH). nih.govresearchgate.net
Evaluation of Precision and Accuracy
Precision and accuracy are fundamental to validating a quantitative analytical method. nih.govresearchgate.net
Accuracy refers to the closeness of the measured value to the true or accepted reference value. elementlabsolutions.comeuropa.eu It is often expressed as percent recovery, which is determined by analyzing samples spiked with a known amount of the analyte. europa.eu According to ICH guidelines, accuracy should typically be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.comeuropa.eu It reflects the random error of the method. Precision is usually evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). gtfch.org
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment. europa.eu
Reproducibility: Precision between different laboratories (inter-laboratory precision). gtfch.org
Precision is typically expressed as the relative standard deviation (RSD). nih.gov For example, in a method developed for 64 illicit compounds, the precision was below 9.15% RSD, and the accuracy (recovery) ranged from 78.5% to 114%. nih.gov
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower performance boundaries of an analytical method. loesungsfabrik.denih.gov
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. europa.euloesungsfabrik.de It is the point at which a signal can be distinguished from the background noise. loesungsfabrik.de
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov
There are several methods to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach is common for methods with a baseline noise, like chromatography. An S/N ratio of 3:1 is generally accepted for estimating the LOD, while 10:1 is used for the LOQ. loesungsfabrik.de
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The ICH guideline provides formulas for this calculation: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often from blank measurements) and S is the slope of the calibration curve. sepscience.com
In practice, these calculated limits should be experimentally verified by analyzing samples at these concentrations. sepscience.com For the detection of this compound and other illicit compounds, methods have been developed with LOQs in the range of 1–10 µg/kg. nih.gov One study reported LODs for sildenafil analogues ranging from 0.03 to 1.50 µg/g and LOQs from 0.10 to 5.00 µg/g. nih.gov
Table 1: Validation Parameters for Analytical Methods
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to measure the analyte without interference. | No interfering peaks at the analyte's retention time. |
| Accuracy | Closeness of the measured value to the true value. | Typically 80-120% recovery. |
| Precision (RSD) | Closeness of agreement between repeated measurements. | RSD ≤ 15-20%. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | S/N ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified reliably. | S/N ratio ≥ 10:1; RSD ≤ 20%. |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Sildenafil Analogues
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| LC-MS/MS | - | 1–10 µg/kg | nih.gov |
| GC-QqQ-MS | 0.03–1.50 µg/g | 0.10–5.00 µg/g | nih.gov |
| LC-MS/MS | - | 0.002–0.008 µg/mL | researchgate.net |
Research on Method Robustness and Ruggedness
The reliability of any analytical method is contingent upon its robustness and ruggedness, which are evaluated during the validation process. eurachem.org Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness assesses its reproducibility under different conditions, such as by different analysts or on different instruments. eurachem.orgjocpr.com
For analytical procedures designed to detect sildenafil and its analogues, including this compound, robustness is typically tested by intentionally altering key chromatographic conditions. mdpi.comuliege.be These variations may include:
Mobile Phase Composition: Modifying the ratio of solvents, such as acetonitrile and water, or changing the pH of the buffer solution. mdpi.comimpactfactor.org
Flow Rate: Adjusting the speed at which the mobile phase passes through the column (e.g., from 1.0 mL/min to 0.75 and 1.25 mL/min). mdpi.comimpactfactor.org
Column Temperature: Varying the temperature of the column oven (e.g., ±2 °C). mdpi.com
Detection Wavelength: Shifting the wavelength used for detection by a few nanometers (e.g., ±2 nm). mdpi.comimpactfactor.org
The results of these tests are evaluated by observing any significant changes in peak area, retention time, and resolution. mdpi.com Low relative standard deviation (RSD) values under these varied conditions indicate that the method is robust. impactfactor.org Ruggedness is confirmed by having different analysts perform the same analysis and comparing the results for consistency. jocpr.com These validation steps ensure that the method can be reliably used in different laboratories and circumstances for the consistent detection of compounds like this compound. jocpr.comuliege.be
Application of Analytical Methodologies in Complex Matrices
Detection and Quantification in Dietary Supplements and Herbal Products
This compound is one of several unapproved, structurally similar analogues of sildenafil that have been identified as illegal adulterants in products marketed as natural dietary supplements or herbal remedies for sexual enhancement. jocpr.comuts.edu.au The presence of these undeclared substances poses a significant public health risk, necessitating the development of sensitive and accurate analytical methods for their detection and quantification in complex product matrices like tablets, capsules, and even food items like coffee and chocolate. uts.edu.autiaft.orgresearchgate.net
Various advanced analytical techniques are employed for this purpose. High-Performance Thin-Layer Chromatography (HPTLC) offers a method for screening multiple samples simultaneously. researchgate.net More sophisticated methods like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QQQMS) provide high sensitivity and selectivity, enabling both the identification and quantification of these adulterants. uts.edu.autiaft.org
Research studies have successfully applied these methods to commercial products, revealing widespread adulteration. For instance, one screening of 45 commercial "lifestyle products" found that 31 were adulterated with illegal components, including this compound. researchgate.net Another comprehensive screening of 52 herbal remedies found that 33 samples were positive for phosphodiesterase-5 (PDE-5) inhibitors, with quantified amounts of the various analytes ranging from 0.03 mg to 121.31 mg per recommended dose. uts.edu.au
Table 1: Findings of this compound and Analogs in Adulterated Products
| Study Focus | Analytical Technique(s) Used | No. of Samples Tested | No. of Adulterated Samples | Detected Compounds Included | Key Findings |
| Screening of lifestyle products researchgate.net | High-Performance Thin-Layer Chromatography (HPTLC) | 45 | 31 | Sildenafil, Tadalafil (B1681874), this compound, Propoxyphenyl hydroxyhomosildenafil | HPTLC was effective for preliminary identification, with mass spectrometry for confirmation. |
| Screening of herbal remedies uts.edu.au | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | 52 | 33 | Sildenafil, Tadalafil, Vardenafil (B611638), this compound, and others | Quantified adulterants ranged from 0.03 to 121.31 mg per dose. 10 samples had supratherapeutic levels. |
| Identification in dietary supplements tiaft.org | Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QQQMS) | Not specified | Not specified | Sildenafil, this compound, Homosildenafil, Thiosildenafil, Thiothis compound | GC-QQQMS with chemical ionization was shown to be a sensitive and selective method for identification and quantification. |
Forensic and Regulatory Science Applications for this compound
The analytical methods developed to detect this compound have significant applications in forensic and regulatory science. uts.edu.au These methodologies are crucial tools for government agencies and official control laboratories responsible for protecting public health by identifying and removing counterfeit and illegally adulterated products from the market. uliege.beuts.edu.au
When regulatory bodies like the U.S. Food and Drug Administration (FDA) analyze products promoted as natural supplements, the discovery of hidden chemicals such as this compound provides the scientific evidence needed for enforcement actions. jocpr.com These actions can include issuing public warnings, seizing products, and pursuing legal action against manufacturers and distributors. The ability to accurately quantify the amount of the adulterant is also critical, as some products have been found to contain supratherapeutic levels of these synthetic compounds, further endangering consumers. uts.edu.au
In a forensic context, these validated methods help build cases against counterfeiters. The chemical fingerprint of a product, including the presence and quantity of specific analogues like this compound, can be used to link different seized products or to trace them back to a common illegal manufacturing source. uliege.be
Development of Spectral Libraries for Identification of this compound and Related Analogs
The continuous emergence of new, unapproved sildenafil analogues presents a significant challenge for detection. To address this, researchers focus on developing comprehensive spectral libraries, particularly for mass spectrometry-based techniques. uts.edu.auresearchgate.net These libraries are curated databases containing detailed spectral information, such as the accurate mass of precursor ions and the fragmentation patterns of known PDE-5 inhibitors and their analogues. researchgate.net
By using high-resolution mass spectrometry (HRMS) techniques like LC-QTOF-MS, scientists can obtain precise mass measurements and detailed structural information from the fragmentation of a molecule. uts.edu.au This data for a range of known compounds, including this compound, is compiled into a library. uts.edu.auresearchgate.net When an unknown sample is analyzed, its spectral data can be compared against the library for a match, allowing for rapid and confident identification. researchgate.net
Crucially, these spectral libraries also support non-targeted screening approaches. uts.edu.au Analysts can search for novel or unexpected analogues by looking for compounds that exhibit the common fragmentation patterns characteristic of the sildenafil family, even if the specific analogue is not yet in the library. This proactive strategy is vital for keeping pace with the clandestine synthesis of new illicit compounds. uts.edu.au
Legal and Regulatory Status
Dimethylsildenafil is not an approved pharmaceutical drug in most countries, including the United States and in Europe. newdrugapprovals.orgusp.org Its distribution as an active ingredient in supplements is illegal. The FDA frequently includes this compound in its public notifications and tainted products database, warning consumers about products found to contain this undeclared ingredient. wikipedia.orgdovepress.com While it is generally unapproved, some sources indicate that aildenafil (this compound) has been approved for use in China. wikipedia.org The widespread adulteration of supplements with this compound and similar compounds highlights a significant challenge for regulatory agencies worldwide in controlling the distribution of unapproved and potentially harmful substances. nih.govapajournal.org.uk
Pharmacological Characterization Research of Dimethylsildenafil
In Vitro Pharmacological Investigations of Dimethylsildenafil
In vitro studies are fundamental in characterizing the direct interactions of a compound with its molecular targets. For this compound, these investigations have centered on its enzymatic inhibition, receptor binding, and impact on cellular signaling pathways.
Enzyme Inhibition Assays, specifically Phosphodiesterase Type 5 (PDE5)
This compound is recognized as a phosphodiesterase type 5 (PDE5) inhibitor. medchemexpress.comcaymanchem.com PDE5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating its intracellular levels. nih.gov Inhibition of PDE5 leads to an accumulation of cGMP, which in turn mediates various physiological responses. derangedphysiology.com
Enzyme inhibition assays are employed to determine the potency of compounds like this compound against PDE5. These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. While specific IC50 values for this compound are not consistently reported in publicly available literature, it is classified as a sildenafil (B151) derivative, and sildenafil itself is a potent PDE5 inhibitor with an IC50 of 5.22 nM. medchemexpress.commedchemexpress.com The structural similarity between this compound and sildenafil suggests that it also exhibits significant inhibitory activity against PDE5. fda.gov In some studies, this compound was identified in product screening through PDE5 inhibition assays, confirming its activity against the enzyme. researchgate.net
Table 1: Comparative PDE5 Inhibition Data
| Compound | IC50 (nM) |
|---|---|
| Sildenafil | 5.22 medchemexpress.commedchemexpress.com |
| Vardenafil (B611638) | 10 (concentration for >70% inhibition) nih.gov |
Cellular Signaling Pathway Investigations (e.g., Cyclic Guanosine Monophosphate Pathway Modulation)
The primary cellular signaling pathway modulated by this compound is the cyclic guanosine monophosphate (cGMP) pathway. By inhibiting PDE5, this compound prevents the degradation of cGMP to 5'-GMP. nih.govwikipedia.org This leads to an elevation of intracellular cGMP levels. derangedphysiology.com
The cGMP pathway plays a critical role in various physiological processes, including the relaxation of smooth muscle tissue, which results in vasodilation and increased blood flow. derangedphysiology.comwikipedia.org In the context of erectile function, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which then produces cGMP. derangedphysiology.com The accumulation of cGMP activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation in the corpus cavernosum. derangedphysiology.comgenome.jp
Investigations into the cGMP pathway modulation by PDE5 inhibitors involve measuring changes in cGMP levels in relevant cell types or tissues following exposure to the compound. These studies confirm the mechanism of action and the downstream effects of enzyme inhibition. pressbooks.pub
In Vivo Pharmacological Models for this compound Research
In vivo studies are essential for understanding the physiological effects of a compound in a whole, living organism. Animal models are crucial for evaluating the efficacy and systemic effects of substances like this compound.
Selection and Utilization of Animal Models for Efficacy Studies (e.g., cardiovascular effects, erectile function surrogates)
The selection of animal models for studying the effects of PDE5 inhibitors like this compound often involves rodents, such as rats and mice, as well as rabbits and dogs. nih.gov These models are well-established for investigating cardiovascular effects and erectile function.
For erectile function studies, common models include those with nerve stimulation. nih.gov In these models, the cavernous nerve is electrically stimulated to induce an erectile response, which is measured as a change in intracavernosal pressure (ICP). nih.govuvm.edu The effect of a test compound can then be evaluated on this response. nih.gov Diabetic animal models, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, are also frequently used, as diabetes is a common cause of erectile dysfunction. frontiersin.orgmdpi.com
Cardiovascular studies in animal models assess parameters such as systemic arterial pressure (SAP) and heart rate. nih.gov Research on sildenafil and similar compounds has shown effects on reducing mortality and adverse cardiovascular events in some animal studies. utmb.edu
Assessment of Physiological Responses and Biomarkers in Biological Systems
In in vivo studies, a range of physiological responses and biomarkers are assessed to determine the effects of this compound. In the context of erectile function, the primary endpoints are the ICP and the ratio of ICP to SAP (ICP/SAP). nih.gov An increase in these parameters indicates an improvement in erectile response. nih.gov
For cardiovascular assessments, researchers monitor blood pressure, heart rate, and in some cases, conduct more detailed investigations into cardiac function and vascular health. utmb.edunih.gov Biomarkers that may be assessed include levels of cGMP, nitric oxide synthase (NOS) activity, and markers of oxidative stress, as these are all relevant to the mechanism of action of PDE5 inhibitors. mdpi.com Behavioral observations, such as mating tests in rats, can also provide a more naturalistic assessment of sexual function. nih.govfrontiersin.org
Comparative Pharmacology with Sildenafil and Other Phosphodiesterase-5 Inhibitor Analogs
This compound is structurally related to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Research into the comparative pharmacology of these compounds is crucial for understanding the potential activity and selectivity of sildenafil analogs. This section details the pharmacological profiles of sildenafil and other well-characterized PDE5 inhibitors to provide a comparative context for this compound, for which specific inhibitory data is not widely available in published literature.
Detailed Research Findings
Sildenafil and its analogs act by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and other tissues. nih.gov Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. nih.gov The potency and selectivity of these inhibitors are critical determinants of their therapeutic efficacy and side-effect profiles.
Inhibitory Potency against PDE5:
The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Sildenafil has a well-characterized IC50 for PDE5, reported in various studies to be in the low nanomolar range. For instance, some studies report an IC50 of approximately 5.22 nM, while others have found values such as 2.28 nM and 6.6 nM. nih.govmedchemexpress.com
Other approved PDE5 inhibitors, such as tadalafil (B1681874) and vardenafil, also exhibit high potency. Vardenafil is noted to be particularly potent, with a reported IC50 of 0.7 nM, making it approximately 10 times more potent than sildenafil in some assays. nih.gov Tadalafil's potency is comparable to that of sildenafil, with a reported IC50 of around 2.35 nM. nih.gov
Selectivity Profile against Other PDE Isoenzymes:
The selectivity of a PDE5 inhibitor refers to its ability to inhibit PDE5 to a greater extent than other PDE isoenzymes (PDE1-11), which are distributed throughout the body and regulate various physiological processes. mdpi.com A lack of selectivity, particularly against PDE6 (found in the retina) and PDE11, can lead to undesirable side effects.
Sildenafil: Demonstrates a high degree of selectivity for PDE5. It is approximately 10-fold more selective for PDE5 than for PDE6, which is implicated in visual disturbances. nih.gov Its selectivity for PDE5 over PDE1 is about 80-fold, and over PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11, it is over 700-fold. nih.gov The significant selectivity over PDE3 is important as this enzyme is involved in the regulation of cardiac contractility. nih.gov
Vardenafil: Is reported to be more selective than sildenafil for PDE5 over PDE6, with a selectivity ratio of about 16, compared to 7.4 for sildenafil in one study. nih.gov It is also highly selective for PDE5 over PDE1 (257-fold). nih.gov
Tadalafil: Exhibits a different selectivity profile. While highly selective for PDE5, it shows a notable inhibition of PDE11. Its selectivity for PDE5 over PDE6 is significantly higher than that of sildenafil.
Below are interactive data tables summarizing the available comparative pharmacological data for well-characterized PDE5 inhibitors.
Table 1: Comparative Inhibitory Potency (IC50) against PDE5
| Compound | IC50 (nM) for PDE5 | Source(s) |
| Sildenafil | 2.28 - 6.6 | nih.govmedchemexpress.com |
| Tadalafil | ~2.35 | nih.gov |
| Vardenafil | ~0.7 | nih.gov |
| This compound | Data not available |
Table 2: Comparative Selectivity of PDE5 Inhibitors (Fold-Selectivity vs. PDE5)
| PDE Isoenzyme | Sildenafil | Vardenafil | Tadalafil |
| PDE1 | >80 | ~257 | >10,000 |
| PDE6 | ~10 | ~16 | ~780 |
| PDE11 | >700 | ~346 | ~7.1 |
| Data compiled from multiple sources. nih.govnih.gov |
Metabolism and Pharmacokinetic Research of Dimethylsildenafil
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro studies are fundamental for providing an early assessment of a compound's metabolic properties. These experiments, conducted outside a living organism, typically use subcellular fractions like liver microsomes or whole cells like hepatocytes to predict in vivo metabolism. srce.hrnuvisan.com
Hepatic microsomal stability assays are a primary tool for evaluating the extent of Phase I metabolism, which is largely driven by enzymes located in the liver's endoplasmic reticulum. srce.hrenamine.net The liver is the principal site of drug metabolism in the body, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.comif-pan.krakow.pl These studies measure the rate at which the parent compound is consumed over time when incubated with liver microsomes. evotec.com
The process involves incubating dimethylsildenafil at a specific concentration (e.g., 1 µM) with pooled liver microsomes from humans or various animal species to account for interspecies differences and minimize interindividual variability. evotec.comif-pan.krakow.plnih.gov The reaction is initiated by adding a necessary co-factor, typically NADPH, and is conducted at 37°C to simulate physiological conditions. evotec.comif-pan.krakow.pl Samples are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a solvent like acetonitrile (B52724). evotec.com The remaining concentration of the parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.netbienta.net
From the rate of disappearance of the compound, key parameters are calculated:
In vitro half-life (t½): The time required for 50% of the compound to be metabolized. srce.hr
Intrinsic clearance (Clint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. srce.hrnuvisan.com
These values help predict a compound's in vivo hepatic clearance and potential bioavailability. srce.hrnuvisan.com Compounds that are rapidly metabolized in these assays are expected to have shorter durations of action and lower bioavailability in vivo. nih.gov
Table 1: Typical Experimental Conditions for Hepatic Microsomal Stability Assay
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Assay Matrix | Pooled Human or Animal Liver Microsomes | To model hepatic Phase I metabolism and average out individual variability. evotec.comif-pan.krakow.pl |
| Test Compound Conc. | 1 µM | A low concentration to ensure the reaction rate is proportional to enzyme activity. nih.gov |
| Microsomal Protein Conc. | 0.5 mg/mL | To provide a sufficient quantity of metabolic enzymes for the reaction. evotec.com |
| Co-factor | NADPH (e.g., 1 mM) | To initiate the catalytic cycle of Cytochrome P450 enzymes. if-pan.krakow.pl |
| Incubation Temp. | 37°C | To simulate human body temperature. enamine.net |
| Time Points | 0, 5, 15, 30, 45 min | To measure the rate of compound depletion over time. evotec.com |
| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the remaining parent compound. enamine.net |
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that are the primary catalysts for Phase I metabolic reactions. dynamed.comwikipedia.orgmdpi.com They are responsible for the biotransformation of the majority of clinically used drugs. nih.gov The CYP1, CYP2, and CYP3 families are the most significant in drug metabolism. mdpi.comnih.gov
For sildenafil (B151) and its analogues, the CYP3A subfamily, particularly CYP3A4, plays a dominant role in metabolism. medsafe.govt.nzwikipedia.org CYP3A4 is the most abundant CYP enzyme in the human liver and small intestine and is responsible for metabolizing approximately 50% of all prescription drugs. mdpi.commedsafe.govt.nzwikipedia.orgfrontiersin.org Other enzymes, such as CYP2C9, may also contribute to a lesser extent. frontiersin.org The metabolic reactions catalyzed by these enzymes typically involve oxidation, such as N-dealkylation and hydroxylation. dynamed.comnih.gov Given its structural similarity to sildenafil, the biotransformation of this compound is expected to be primarily mediated by CYP3A4, with potential minor contributions from other CYP isoforms.
Table 2: Major CYP Enzymes and Their Relevance in Drug Metabolism
| Enzyme | Location | Significance in Drug Metabolism |
|---|---|---|
| CYP3A4 | Liver, Small Intestine | The most abundant CYP enzyme; metabolizes ~50% of clinical drugs through oxidation reactions. mdpi.commedsafe.govt.nzwikipedia.org It is the primary enzyme expected to metabolize this compound. |
| CYP3A5 | Liver, other tissues | Shares high homology with CYP3A4 and contributes significantly to the metabolism of certain drugs. nih.gov |
| CYP2C9 | Liver | One of the most highly expressed hepatic CYPs, known to metabolize various drugs. nih.gov It may play a secondary role in the metabolism of sildenafil analogues. |
| CYP2D6 | Liver | Important for the metabolism of many drugs, though its expression is lower than CYP3A4. nih.gov |
Drug metabolism is a biphasic process designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted. wikipedia.orgmdpi.com
Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. mdpi.comusmlestrike.com The primary reactions are oxidation, reduction, and hydrolysis, which are mainly catalyzed by CYP enzymes. usmlestrike.comlongdom.org For this compound, the expected major Phase I metabolic pathways would include:
N-demethylation: Removal of one or both methyl groups from the piperazine (B1678402) ring nitrogen.
Oxidative dealkylation: The enzymatic cleavage of an alkyl group. nih.gov
Hydroxylation: Addition of a hydroxyl (-OH) group to the molecule.
Phase II Metabolism: In this phase, the modified compounds from Phase I undergo conjugation reactions. wikipedia.org Endogenous polar molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) are attached to the functional groups on the drug or its Phase I metabolite. usmlestrike.comabdn.ac.uk This process, catalyzed by transferase enzymes, significantly increases the water solubility and molecular weight of the compound, facilitating its excretion in urine or bile. wikipedia.orgabdn.ac.uk The resulting metabolites are typically pharmacologically inactive. longdom.orgabdn.ac.uk
Metabolite identification studies use high-resolution mass spectrometry (HR-MS) to analyze samples from in vitro incubations (e.g., with liver microsomes or hepatocytes). evotec.com By comparing the mass spectra of the parent compound with newly formed products, potential metabolites can be identified and their structures elucidated. evotec.com
Table 3: Expected Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Description | Potential Metabolite |
|---|---|---|---|
| Phase I | N-demethylation | Removal of a methyl group from the piperazine moiety, a common pathway for sildenafil analogues. | Desmethyl-sildenafil analogue |
| Phase I | Hydroxylation | Addition of a hydroxyl group to the aromatic ring or alkyl side chain. | Hydroxylated this compound |
| Phase II | Glucuronidation | Conjugation of a glucuronic acid molecule to a hydroxyl group introduced in Phase I. medbullets.com | This compound-glucuronide |
| Phase II | Sulfation | Conjugation of a sulfate group to a hydroxyl group. medbullets.com | this compound-sulfate |
Role of Cytochrome P450 Enzymes (CYPs) in this compound Biotransformation
In Vivo Pharmacokinetic Profiling of this compound
In vivo studies are conducted in living organisms to understand the complete ADME profile of a compound in a complex biological system. These studies are essential for translating in vitro findings into a real-world physiological context and are required before a drug can be tested in humans. cancer.govbiotechfarm.co.il
A variety of animal models are used in preclinical pharmacokinetic studies to predict how a drug will behave in humans. biotechfarm.co.il The choice of species is based on which model most closely mirrors human physiology in terms of drug absorption and metabolism pathways. mdpi.com Common models include rodents (mice, rats) and non-rodents (dogs, monkeys). mdpi.comnuvisan.com
These studies characterize the full ADME profile:
Absorption: How the drug enters the bloodstream after administration. biotechfarm.co.il
Distribution: Where the drug travels throughout the body's tissues and fluids.
Metabolism: How the drug is chemically altered, confirming in vitro findings and identifying any unique in vivo metabolites. biotechfarm.co.il
Excretion: How the drug and its metabolites are eliminated from the body, typically via urine and feces. biotechfarm.co.il
To conduct these studies, the compound is administered to the animals, and biological samples (e.g., blood, plasma, urine, feces) are collected at various time points. nuvisan.com Advanced models, such as humanized mice, which are genetically engineered to express human metabolic enzymes, can provide more accurate predictions of human pharmacokinetics. nuvisan.com
Table 4: Common Animal Models in Pharmacokinetic Research
| Animal Model | Typical Use in ADME/PK Studies | Rationale |
|---|---|---|
| Mouse (e.g., CD-1, ICR) | Early PK screening, efficacy, and safety studies. mdpi.com | Small size, cost-effectiveness, and availability of genetically modified strains. mdpi.comnuvisan.com |
| Rat (e.g., Sprague-Dawley, Wistar) | Standard model for ADME, PK, and toxicology studies. biotechfarm.co.il | Well-characterized physiology and metabolic pathways that often correlate with humans. biotechfarm.co.il |
| Dog (e.g., Beagle) | Non-rodent model for PK and safety assessment. biotechfarm.co.il | Larger species that allows for serial blood sampling; GI tract is similar to humans. |
| Non-human Primate (e.g., Macaque) | Used in later-stage preclinical development when a closer human correlate is needed. mdpi.com | Phylogenetically closest species to humans, providing highly relevant metabolic and PK data. |
Accurate quantification of the parent drug and its metabolites in biological matrices like plasma, blood, or urine is critical for defining the pharmacokinetic profile. japsonline.commdpi.com The gold standard for this type of bioanalysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). resolvemass.camdpi.com
The development of a robust LC-MS/MS method involves several key steps:
Sample Preparation: Biological samples are complex and require cleanup to remove interfering substances like proteins and phospholipids. japsonline.commdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. mdpi.com The parent compound and its metabolites are separated from each other and from matrix components as they pass through a chromatographic column (e.g., a C18 column). researchgate.netnih.gov
Mass Spectrometric Detection: As the separated compounds exit the column, they are ionized and detected by a tandem mass spectrometer. mdpi.com This detector is highly sensitive and selective, allowing for precise quantification even at very low concentrations. mdpi.com The method is validated for parameters such as linearity, accuracy, precision, and stability to ensure the data is reliable. nih.govnih.gov
This validated method allows for the generation of concentration-time curves, from which key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, elimination half-life) are calculated.
Table 5: Key Parameters of a Typical LC-MS/MS Bioanalytical Method
| Parameter | Description | Example |
|---|---|---|
| Analytical Technique | LC-MS/MS | Provides high sensitivity and selectivity for complex biological samples. mdpi.com |
| Sample Preparation | Protein Precipitation | A rapid method to remove proteins using a solvent like methanol (B129727) or acetonitrile. nih.gov |
| Chromatographic Column | Reversed-Phase C18 | A common stationary phase for separating moderately polar to nonpolar compounds. researchgate.net |
| Mobile Phase | Acetonitrile and water with a modifier (e.g., formic acid) | Used to elute the analytes from the column. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | A highly specific MS/MS technique for quantifying target analytes. researchgate.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | e.g., 0.25 ng/mL nih.gov |
Elucidation of Excretion Pathways
The elimination of this compound and its metabolites from the body occurs through multiple routes, primarily via the feces and urine. Research conducted on the disposition of this compound, also known as aildenafil, has provided insights into its primary routes of excretion and the metabolic transformations it undergoes prior to elimination.
In vivo studies in rats have been instrumental in characterizing the excretion pathways of this compound. Following oral administration, the compound and its various metabolites are found in urine, feces, and bile. nih.gov This indicates that both renal and hepatobiliary systems are involved in the clearance of this compound from the body.
The primary mechanism of elimination is through extensive metabolism, followed by the excretion of the resulting metabolites. A study identified thirty-one phase I metabolites in the urine, feces, and bile of rats. nih.gov The major biotransformation pathways identified include:
N-dealkylation of the piperazine ring
Hydroxylation and dehydrogenation
Aliphatic hydroxylation
Loss of an alkyl group from the piperazine ring nih.gov
Minor metabolic pathways also contribute to the diversity of metabolites, involving processes such as hydroxylation of the phenyl ring, pyrazole (B372694) N-demethylation, O-deethylation, cleavage of the N-S bond resulting in the loss of the piperazine ring, and dehydrogenation on the piperazine ring. nih.gov The presence of these numerous metabolites in excretory products underscores the comprehensive metabolic breakdown of the parent compound before its final elimination. While these pathways have been identified, specific quantitative data detailing the percentage of the administered dose excreted via urine versus feces is not extensively documented in publicly available research.
The table below summarizes the key metabolic reactions this compound undergoes before excretion, as identified in rat models.
| Metabolic Pathway | Description | Significance |
| N-dealkylation | Removal of an alkyl group from the piperazine ring. | Major |
| Hydroxylation and Dehydrogenation | Addition of a hydroxyl group and subsequent removal of hydrogen. | Major |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to an aliphatic side chain. | Major |
| Loss of Alkyl Group | Removal of an entire alkyl substituent from the piperazine ring. | Major |
| Phenyl Ring Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Minor |
| Pyrazole N-demethylation | Removal of a methyl group from the pyrazole nitrogen. | Minor |
| O-deethylation | Removal of an ethyl group from an ether linkage. | Minor |
| N-S Bond Cleavage | Breaking of the bond between the nitrogen and sulfur atoms, leading to the loss of the piperazine ring. | Minor |
| Piperazine Ring Dehydrogenation | Removal of hydrogen from the piperazine ring. | Minor |
Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of Dimethylsildenafil
Computational Approaches to SAR Elucidation for Dimethylsildenafil
Computational methods are essential for building predictive models that correlate structural features with biological activity, accelerating the drug discovery process. nih.govrsc.org These approaches range from two-dimensional (2D) to more complex three-dimensional (3D) models. nih.gov
2D and 3D QSAR Model Development for Activity Prediction
The development of QSAR models is a cornerstone of modern drug design, aiming to establish a mathematical relationship between chemical structure and biological function. nih.gov For sildenafil (B151) analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to create predictive models for PDE5 inhibitory activity. nih.govscholarsportal.info
In a key study on a series of sildenafil analogs, both CoMFA and CoMSIA yielded statistically reliable models with high predictive power. nih.gov The models achieved a cross-validated correlation coefficient (q²) greater than 0.75 and a non-cross-validated correlation coefficient (r²) exceeding 0.99, indicating a strong correlation between the predicted and experimental activities of the compounds. nih.gov These models are built by aligning the molecules in a 3D grid and calculating steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA) around them. nih.govtandfonline.com
| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | Standard Error of Estimate (SEE) | F-value | Predictive r² |
|---|---|---|---|---|---|
| CoMFA | >0.75 | >0.99 | N/A | N/A | N/A |
| CoMSIA | >0.75 | >0.99 | N/A | N/A | N/A |
Utilization of Molecular Descriptors and Statistical Correlation Techniques
Molecular descriptors are numerical values that quantify the physicochemical, topological, or geometric properties of a molecule. researchgate.net In QSAR studies, these descriptors serve as the independent variables that are correlated with biological activity (the dependent variable) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov
For sildenafil analogs, relevant molecular descriptors include:
Steric Descriptors: These describe the size and shape of the molecule or its substituents. In CoMFA, steric fields are calculated to show where bulky groups are favored or disfavored for optimal activity. nih.govtandfonline.com
Electrostatic Descriptors: These relate to the distribution of charge in the molecule. CoMSIA models for sildenafil analogs use electrostatic fields to identify regions where positive or negative charges enhance binding to the PDE5 active site. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target enzyme.
Hydrogen Bond Donor/Acceptor Descriptors: These fields in CoMSIA maps indicate where hydrogen bond donors or acceptors on the ligand would form favorable interactions with the receptor. nih.gov
The statistical correlation of these descriptors with the PDE5 inhibitory activity (often expressed as IC₅₀ or pIC₅₀ values) generates the QSAR model. nih.gov For instance, the CoMFA and CoMSIA contour maps for sildenafil analogs demonstrate that the ethoxy group on the phenyl ring is situated in a region where steric bulk and electropositive potential are favorable, while the pyrazolopyrimidinone (B8486647) core forms crucial hydrogen bonds with the receptor. nih.govrasayanjournal.co.in The modification on the piperazine (B1678402) ring, as seen in this compound, directly impacts these descriptor values, thereby influencing its predicted activity. sci-hub.st
| Descriptor Type | Favorable Influence on Activity | Unfavorable Influence on Activity |
|---|---|---|
| Steric | Green Contours: Bulkier groups increase activity | Yellow Contours: Bulkier groups decrease activity |
| Electrostatic | Blue Contours: Positive charge increases activity | Red Contours: Negative charge increases activity |
| Hydrophobic | Yellow Contours: Hydrophobic groups increase activity | White Contours: Hydrophilic groups increase activity |
| H-Bond Donor | Cyan Contours: H-bond donors increase activity | Purple Contours: H-bond donors decrease activity |
| H-Bond Acceptor | Magenta Contours: H-bond acceptors increase activity | Orange Contours: H-bond acceptors decrease activity |
In Silico Prediction of Biological Activity of this compound and its Analogs
In silico methods allow for the prediction of the biological activity of novel or uncharacterized compounds before they are synthesized or tested in a lab. nih.govresearchgate.net Using validated QSAR models or molecular docking simulations, the PDE5 inhibitory potency of this compound can be estimated.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netscience.gov Docking studies of sildenafil analogs into the active site of PDE5 (e.g., PDB ID: 2H42) show that the core structure mimics the guanosine (B1672433) base of cGMP. sci-hub.stresearchgate.net Key interactions typically involve a hydrogen bond between the pyrimidinone NH group and Gln817 of the enzyme, and hydrophobic interactions with residues like Phe820, Leu804, and Val782. rasayanjournal.co.inresearchgate.net
For this compound, docking simulations would place its pyrazolo[4,3-d]pyrimidin-7-one core similarly to sildenafil within the PDE5 active site. The primary difference would be the steric and electronic profile of the dimethylpiperazine group compared to the N-methylpiperazine group of sildenafil. Computational models can predict whether the additional methyl group results in a more or less favorable interaction within the hydrophobic pocket of the enzyme, thus predicting its relative binding affinity and biological activity. researchgate.net While specific predictive data for this compound is scarce in peer-reviewed literature, studies on other N-substituted sildenafil analogs suggest that modifications at this position significantly influence potency and selectivity. medsafe.govt.nz
Fragment-Based and Scaffold-Hopping Approaches in this compound Research
While direct research on this compound using these specific techniques is not documented, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in medicinal chemistry that could be applied. nih.gov
Fragment-based approaches involve identifying small chemical fragments that bind weakly to the target protein and then growing or combining them to produce a high-affinity lead. In the context of this compound, the pyrazolo[4,3-d]pyrimidin-7-one core could be considered a key fragment that occupies a critical part of the PDE5 binding site. sci-hub.stnih.gov
Scaffold hopping aims to replace the central core (scaffold) of a known active molecule with a structurally different scaffold while retaining the original orientation of the key binding groups. science.gov This can lead to new chemical series with improved properties or novel intellectual property. For sildenafil analogs, a scaffold-hopping approach might replace the pyrazolopyrimidinone core with another heterocyclic system that maintains the crucial hydrogen bond with Gln817 and correctly positions the substituted phenyl and piperazine moieties. sci-hub.stscience.gov
Rational Design Principles for this compound Analogs with Modified Activity or Selectivity
Rational drug design uses the knowledge of a biological target's structure and the SAR of known inhibitors to design more potent and selective compounds. frontiersin.orgresearchgate.netmdpi.com The design of sildenafil itself was an early success of rational drug design. rsc.org
Based on 3D-QSAR models and docking studies of sildenafil and its analogs, several principles for designing new analogs with modified properties can be established: nih.govresearchgate.net
Maintaining Core Interactions: Any new analog must retain the key interactions of the pyrazolopyrimidinone scaffold, particularly the hydrogen bond with Gln817. rasayanjournal.co.inresearchgate.net
Optimizing Phenyl Ring Substitution: The ethoxy group of sildenafil fits into a specific hydrophobic pocket. Modifications here can fine-tune potency and selectivity. Replacing it with other alkoxy groups (like the propoxy group in homosildenafil) is a common modification seen in illicit analogs. sci-hub.stmedsafe.govt.nz
Modifying the Piperazine Moiety: The N-alkyl group on the piperazine ring extends into a solvent-exposed region of the binding site. Altering this group (e.g., from methyl in sildenafil to the two methyl groups in this compound) can impact potency, selectivity over other PDE isoforms (like PDE6, which is implicated in visual side effects), and pharmacokinetic properties. medsafe.govt.nz For example, introducing bulkier or different functional groups at this position could enhance interactions with nearby residues or, conversely, introduce steric clashes. nih.gov
Toxicological Research Paradigms for Dimethylsildenafil
Preclinical Toxicity Assessment Methodologies for Dimethylsildenafil
Preclinical toxicity studies are fundamental in evaluating the safety profile of a compound before it is administered to humans. criver.com These studies are conducted using various methodologies to assess different aspects of toxicity. ikm.mk
In vitro cytotoxicity assays are a primary and essential step in the toxicological evaluation of substances like this compound. kosheeka.comresearchgate.net These tests use cell cultures to assess the potential of a substance to cause cell death or damage. kosheeka.com They offer several advantages, including being more cost-effective and less time-consuming than in vivo studies, and they align with the ethical goal of reducing animal testing. medtechbcn.com A variety of assays are available, each with its own specific mechanism for measuring cell viability and cytotoxicity. medtechbcn.com
Commonly employed in vitro cytotoxicity assays include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. kosheeka.com Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. kosheeka.com The amount of formazan produced is directly proportional to the number of living cells. kosheeka.com
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. scielo.br
Lactate (B86563) Dehydrogenase (LDH) Release Assay: This method quantifies the amount of LDH released from cells with damaged membranes, which is an indicator of cytotoxicity. medtechbcn.com
Alamar Blue Assay: Similar to the MTT assay, this assay uses a resazurin-based dye that changes color in response to cellular metabolic activity. medtechbcn.commedtechbcn.com
WST Assays: A group of water-soluble tetrazolium salts that are reduced to colored formazan products by viable cells. medtechbcn.com
These assays can be used to determine the concentration of a substance that causes a 50% reduction in cell viability (IC50), a key metric in cytotoxicity assessment. researchgate.net For a comprehensive evaluation, a panel of different cell lines, including both tumor and non-tumor cells, is often used to assess compound toxicity. scielo.br
Table 1: Overview of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
|---|---|---|
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. kosheeka.com | Formation of purple formazan crystals. kosheeka.com |
| Neutral Red | Uptake and accumulation of neutral red dye in the lysosomes of viable cells. scielo.br | Amount of dye extracted from cells. scielo.br |
| LDH Release | Release of lactate dehydrogenase from cells with damaged plasma membranes. medtechbcn.com | LDH activity in the culture medium. medtechbcn.com |
| Alamar Blue | Reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. medtechbcn.com | Fluorescence or absorbance change. medtechbcn.com |
| WST | Cleavage of water-soluble tetrazolium salts to formazan by cellular dehydrogenases. medtechbcn.com | Formation of colored formazan. medtechbcn.com |
In vivo toxicity studies in animal models are a crucial step in preclinical safety assessment, providing data on the systemic effects of a compound in a whole organism. ikm.mkresearchgate.net These studies are typically divided based on the duration of exposure. criver.comikm.mk
Acute Toxicity Studies: These studies involve the administration of a single dose or multiple doses over a short period (typically 24 hours) to assess the immediate adverse effects of a substance. criver.comresearchgate.net The primary goal is to determine the median lethal dose (LD50) and identify the signs of toxicity and the target organs affected. nih.gov Observations include changes in behavior, body weight, and any signs of morbidity or mortality. researchgate.net
Sub-chronic Toxicity Studies: These studies involve repeated daily dosing of a compound over a longer period, typically 28 or 90 days. criver.com The aim is to characterize the toxicological profile of the substance after repeated exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL). nih.gov A wide range of parameters are monitored, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and, at the end of the study, organ weights and histopathological examination of tissues. nih.govmdpi.com
The choice of animal species (typically one rodent and one non-rodent) and the route of administration are critical aspects of the study design and should mimic the intended clinical use as closely as possible. pacificbiolabs.com
Table 2: Key Parameters in In Vivo Toxicity Studies
| Parameter | Acute Toxicity | Sub-chronic Toxicity |
|---|---|---|
| Duration | Typically 24 hours. criver.com | 28 to 90 days. criver.com |
| Primary Goal | Determine LD50 and immediate toxic effects. nih.gov | Determine NOAEL and target organ toxicity with repeated dosing. nih.gov |
| Observations | Mortality, clinical signs of toxicity, gross pathology. researchgate.net | Clinical signs, body weight, food/water intake, hematology, clinical chemistry, urinalysis, organ weights, histopathology. nih.gov |
Genotoxicity and mutagenicity assessments are critical for evaluating the potential of a substance to cause genetic damage. europa.euscitovation.com Mutagenicity refers to the ability of a chemical to induce permanent changes in the genetic material (mutations), while genotoxicity is a broader term that includes any harmful effect on the genetic material, which may or may not lead to a mutation. europa.euscitovation.com These assessments are a standard part of the safety evaluation of new compounds. researchgate.net
A standard battery of tests is typically employed to assess different genetic endpoints:
Gene Mutations: The bacterial reverse mutation test, commonly known as the Ames test, is widely used to detect gene mutations. scitovation.com It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to identify substances that can cause mutations at the gene level. scitovation.com
Chromosomal Aberrations: In vitro and in vivo cytogenetic assays are used to assess the potential of a substance to induce structural chromosomal damage (clastogenicity). This can be evaluated by microscopic examination of chromosomes in cultured mammalian cells or in the bone marrow of rodents.
Aneuploidy: Assays that detect changes in chromosome number (aneugenicity) are also important. europa.eu
The γH2AX assay is an example of a test for genotoxicity, where the phosphorylation of the histone H2AX is a sensitive marker for DNA double-strand breaks. nih.gov Another innovative in vitro assay is the PIG-A assay, which can detect mutations in the PIG-A gene. nih.gov
In Vivo Acute and Sub-chronic Toxicity Studies in Animal Models
Paradigms in Predictive Toxicology and Hazard Assessment for this compound
Predictive toxicology aims to anticipate the adverse effects of chemicals based on their physicochemical properties and biological interactions. nih.gov This field is moving away from a purely observational approach towards a more mechanistic and predictive one, integrating various data sources to make earlier and more informed safety assessments. altex.org
A Biological Questions-Based Approach (BQBA) is a novel framework for hazard and safety assessment. nih.gov This approach moves away from a rigid, checklist-based testing strategy to a more flexible, question-driven process. nih.gov The core idea is to define the specific biological questions that need to be answered to make a decision about the safety of a substance. nih.gov
The key pillars of a BQBA are:
Bioavailability: To what extent does the compound reach biological systems?
Bioactivity: Does the compound interact with biological targets?
Adverse Outcome Pathways (AOPs): Can the initial molecular interactions lead to adverse effects at the cellular and organismal levels? eu-parc.eu
Susceptibility: Are there specific populations or conditions that might increase susceptibility to the compound's effects? nih.gov
By focusing on these key questions, a BQBA allows for a more targeted and efficient use of testing methods, including New Approach Methodologies (NAMs). nih.gov
New Approach Methodologies (NAMs) encompass a range of innovative techniques designed to provide more relevant and efficient toxicity data, often with reduced reliance on animal testing. nih.gov The integration of NAMs is a key aspect of modernizing toxicological assessments. europa.eufrontiersin.org
NAMs include a variety of methods:
In silico models: These are computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, that predict the toxicological properties of a chemical based on its structure. dfg.de
In vitro and ex vivo assays: These include high-throughput screening assays using cell lines, 3D cell cultures, organoids, and organ-on-a-chip systems. dfg.de
Toxicogenomics: The study of how a substance affects the expression of genes in a cell or tissue, providing insights into its mechanism of action.
Systems Toxicology: This approach integrates data from various sources (e.g., genomics, proteomics, metabolomics) to understand the effects of a substance on biological systems as a whole. eu-parc.eu
The integration of these NAMs into a BQBA framework can provide a more comprehensive and human-relevant assessment of the potential hazards of compounds like this compound. nih.gov This shift towards predictive toxicology is expected to lead to safer and more effective drug development. frontiersin.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Resazurin |
| Resorufin |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Formazan |
Biological Questions-Based Approaches (BQBA)
Investigation of Mechanisms of Toxicity and Adverse Event Profiling Attributed to this compound
The toxicological profile of this compound, an unapproved synthetic compound, is primarily understood through its classification as a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanisms of toxicity and associated adverse events are therefore largely extrapolated from the known effects of approved drugs in this class, such as sildenafil (B151). As an undeclared ingredient in various "all-natural" sexual enhancement supplements, its presence poses significant health risks to unsuspecting consumers. fda.govfda.govpharmaceutical-journal.com
The fundamental mechanism of toxicity for a substance involves a sequence of events: delivery from the exposure site to a target, reaction with the target molecule, and subsequent cellular dysfunction that leads to toxicity. researchgate.netmhmedical.com In the case of this compound, the primary target is the PDE5 enzyme. mo.govdrugoffice.gov.hk
The process begins with the delivery of the toxicant to its site of action. researchgate.net Following ingestion, this compound is absorbed and distributed systemically. The intensity of its effect is dependent on the concentration and persistence of the compound at its target sites. researchgate.net As a PDE5 inhibitor, this compound's primary pharmacological action is to block the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting this enzyme, cGMP levels increase, leading to smooth muscle relaxation and vasodilation. science.gov
While this mechanism is therapeutic in approved contexts, it is also the root of its toxic potential. The principal toxic effect stems from excessive vasodilation, which can lead to a dangerous drop in blood pressure. fda.govfda.gov This is particularly hazardous for individuals with pre-existing cardiovascular conditions like diabetes, high blood pressure, high cholesterol, or heart disease, who are often prescribed nitrate (B79036) medications. fda.govfda.gov The synergistic effect of this compound and nitrates can cause life-threatening hypotension. drugoffice.gov.hk
Adverse event profiling for this compound is primarily based on alerts and laboratory analyses issued by regulatory agencies like the U.S. Food and Drug Administration (FDA), which have repeatedly found this compound in adulterated products marketed as dietary supplements. fda.govfda.govmo.gov These products are often promoted for sexual enhancement and are deceptively labeled as "all-natural." fda.gov
The table below summarizes instances where this compound was identified as an undeclared ingredient in consumer products.
| Product Name | Other Undeclared Ingredients | Regulatory Action | Source |
| CONTROL All Natural Sexual Enhancement | Sulfoaildenafil | FDA Public Notification & Recall | fda.gov |
| Volcano Male Enhancement Liquid | Desmethyl Carbodenafil, Dapoxetine | FDA Public Notification & Recall | mo.govdrugoffice.gov.hk |
| Alpha Male | Aminotadalafil, Sulfosildenafil, Sulfoaildenafil, Hydroxythiohomosildenafil (B1673985), Sildenafil | FDA Public Notification & Recall | fda.gov |
The primary adverse event highlighted in these regulatory actions is the potential for severe hypotension when consumed with nitrates. fda.govfda.govdrugoffice.gov.hk While specific clinical trial data on this compound is unavailable due to its unapproved status, the adverse event profile for the PDE5 inhibitor class is well-documented and includes cardiovascular events. nih.gov Reports for approved PDE5 inhibitors like sildenafil include thousands of adverse events, with a notable percentage being severe cardiovascular disorders and reported deaths. nih.gov
The unknown purity, quality, and efficacy of illicit products containing this compound further amplify the health risks. researchgate.net Contaminants or the presence of multiple unlisted active pharmaceutical ingredients can alter the compound's effects and increase the likelihood of adverse reactions. fda.govresearchgate.net The lack of medical supervision for consumers of these tainted supplements means that contraindications are ignored, dramatically increasing the risk of serious adverse events. fda.govfda.gov
Overarching Research Paradigms and Philosophical Underpinnings in Dimethylsildenafil Inquiry
Positivist and Interpretivist Approaches in Chemical and Pharmacological Research
The dominant paradigm in analytical chemistry and pharmacology is positivism . This philosophy is founded on the principle that there are objective, observable facts about the natural world that can be discovered through empirical, scientific methods. senecalearning.com It assumes that reality is independent of the researcher and seeks to establish generalizable laws and causal relationships, often through quantitative data. senecalearning.comnih.gov
In the context of Dimethylsildenafil, a positivist approach is essential for its identification and quantification. Researchers operating within this paradigm use highly structured, validated methods to produce objective, numerical data. jpri.net For example, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) are employed to definitively identify the compound and measure its concentration in a given sample. nih.gov This approach is concerned with measurable facts: the compound's molecular weight, its retention time in a chromatography column, and its fragmentation pattern in a mass spectrometer. The goal is to produce reliable, reproducible data that confirms the presence of this compound, treating it as a distinct chemical fact. nih.govjpri.net This aligns with the positivist belief in studying 'social facts' (or in this case, chemical facts) using methods analogous to the natural sciences like chemistry and physics. senecalearning.com
Conversely, the interpretivist paradigm posits that reality is socially constructed and subjective. askanacademic.comresearchgate.net It argues that understanding the world requires interpreting the meanings that people assign to their experiences and actions. senecalearning.comaskanacademic.com While less common in the hard sciences, an interpretivist approach can provide crucial context to the findings of positivist chemical analysis.
In the case of this compound, an interpretivist study would not focus on the molecule itself, but on the human and social context surrounding it. researchgate.net Research questions might include: Why do manufacturers choose to adulterate supplements with this specific analogue? How do consumers perceive and use these illicit products? What are the cultural or social beliefs that drive the demand for such substances? This type of inquiry would use qualitative methods, such as interviews or case studies, to explore the subjective experiences and motivations of the individuals involved. philarchive.org It seeks a deep, contextual understanding of a phenomenon rather than a generalizable, objective truth. askanacademic.com While positivism answers what is in a supplement, interpretivism could help answer why it is there.
Pragmatism in Mixed-Methods Research Designs for Compound Analysis
Pragmatism offers a philosophical middle ground, rejecting the either/or dualism of the positivist and interpretivist paradigms. brill.comresearchgate.net It is less concerned with abstract notions of truth and reality and more focused on the practical consequences of research and finding solutions to real-world problems. brill.com The central idea of pragmatism is to use "what works" to answer the research question, which often leads to the use of mixed-methods research designs. nottingham.ac.ukwhiterose.ac.uk
A pragmatic approach to the issue of this compound adulteration would integrate both quantitative (positivist) and qualitative (interpretivist) methods in a single study to gain a more comprehensive understanding. nottingham.ac.uk For instance, a research project could be designed with a sequential explanatory model:
Quantitative Phase: A broad survey of dietary supplements is conducted using HPLC-MS/MS to quantify the prevalence and concentration of this compound. This provides objective, generalizable data on the scale of the problem.
Qualitative Phase: Based on the quantitative findings, researchers conduct in-depth interviews with manufacturers or distributors of the most highly adulterated products to understand the economic and logistical reasons for using this specific compound. nottingham.ac.uk
This mixed-methods approach allows researchers to use the strengths of both paradigms. whiterose.ac.uk The quantitative data identifies the scope of the problem, while the qualitative data provides a deeper understanding of its causes, leading to more effective and practical solutions, such as targeted regulatory action or public health warnings. brill.comnottingham.ac.uk
Ontological and Epistemological Considerations in Compound Discovery and Analytical Science
Ontology is the branch of philosophy concerned with the nature of being and existence. numberanalytics.comoup.com In chemical and analytical science, ontology asks: What is a chemical substance? Does it have an objective existence? numberanalytics.com The ontological assumption in this field is typically one of realism—that chemical compounds like this compound are real entities that exist independently of our minds or theories. Their existence is defined by a specific, unique molecular structure and a corresponding set of physical and chemical properties. pucv.cl
The ontological status of this compound is established by defining its unique being. It is not Sildenafil (B151), nor is it any other analogue. Its identity is tied to its specific atomic composition and arrangement.
Table 1: Ontological and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | cambridge.org |
| Molecular Formula | C₂₃H₃₂N₆O₄S | cambridge.org |
| Molar Mass | 488.61 g·mol⁻¹ | cambridge.org |
| Ontological Status | A distinct, synthetic molecular entity; structural analogue of Sildenafil. | cambridge.org |
Epistemology is the study of knowledge: how we acquire it, what it is based on, and how we can justify our knowledge claims. numberanalytics.comhyle.org In the context of this compound, epistemology addresses the question: How do we know that a sample contains this compound?
The epistemological foundation of analytical chemistry is empirical and evidence-based. pixel-online.net Knowledge is not simply believed; it is generated through rigorous experimentation and observation. numberanalytics.com The claim that a supplement is adulterated with this compound is justified through a chain of evidence produced by analytical methods. A multi-step process provides the necessary justification:
Screening: Initial screening might be done with less specific techniques.
Confirmation and Quantification: High-resolution techniques like HPLC-MS/MS provide definitive evidence. nih.gov The data generated—such as retention time, parent ion mass-to-charge ratio, and fragment ion patterns—serve as the epistemic basis for the knowledge claim. nih.gov
Validation: The methods themselves are validated to ensure they are accurate, precise, and reliable, further strengthening the justification for the knowledge claim.
This process reflects a correspondence theory of truth, where a knowledge claim is considered true if it corresponds to the observable, objective reality established through empirical measurement.
Table 2: Epistemological Basis for this compound Identification
| Analytical Technique | Type of Knowledge Gained | Role in Justifying Knowledge Claim |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from a complex matrix. Provides retention time as an identifying characteristic. | Provides initial evidence of the presence of a specific compound based on its interaction with the stationary and mobile phases. |
| Mass Spectrometry (MS/MS) | Determination of molecular weight and structural information through fragmentation patterns. | Offers high confidence in structural elucidation, confirming the compound's identity at a molecular level. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic structure and connectivity of the molecule. | Used for the definitive structural confirmation of a synthesized reference standard, against which unknown samples can be compared. |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound (Aildenafil, Methisosildenafil) |
Future Directions and Emerging Research Gaps in Dimethylsildenafil Inquiry
Development of Advanced Analytical Technologies for Trace Detection of Dimethylsildenafil
The ability to detect and accurately quantify trace amounts of this compound in complex matrices is fundamental to regulatory enforcement and consumer protection. While standard methods like high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection are used, the continuous emergence of new analogs necessitates the development of more advanced and selective technologies. boyuancb.comcaymanchem.com
Emerging research points towards the superiority of mass spectrometry (MS) coupled with liquid chromatography (LC) for analyzing illicit pharmaceutical ingredients. researchgate.net Techniques such as LC-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) or Orbitrap analyzers, offer enhanced sensitivity and specificity. researchgate.netnih.gov These methods allow for accurate mass measurements, which helps in determining the empirical formulas of unknown compounds and their fragments. researchgate.net For instance, researchers have successfully used LC-Q-Exactive, a type of HRMS, to screen for over 50 phosphodiesterase-5 inhibitors, including this compound, in supplements. nih.gov Furthermore, advanced MS techniques can differentiate between isomers like this compound and homosildenafil, which may have very similar chromatographic behaviors, by identifying unique fingerprint fragment ions in their MS/MS spectra. researchgate.net
Other promising technologies include charged aerosol detection (CAD) coupled with HPLC (HPLC-CAD), which provides a more uniform response for non-chromophoric molecules compared to UV detection, making it suitable for quantifying a wide range of analogs without the need for individual reference standards for each. researchgate.net The continual development of these analytical methods is crucial for staying ahead of the clandestine synthesis of new sildenafil (B151) analogs and ensuring the safety of consumer products. nih.gov
Table 1: Advanced Analytical Technologies for this compound Detection
| Technology | Principle | Advantages for this compound Detection |
|---|---|---|
| LC-MS/MS | Separates compounds via liquid chromatography and identifies them based on their mass-to-charge ratio and fragmentation patterns. | High sensitivity and selectivity; capable of detecting trace amounts in complex matrices. researchgate.net |
| LC-HRMS (TOF, Orbitrap) | Provides highly accurate mass measurements, enabling the determination of elemental composition. nih.gov | Excellent for identifying unknown or novel analogs; can distinguish between isomeric compounds. researchgate.netresearchgate.net |
| HPLC-CAD | An aerosol-based detection method where the analyte response is independent of its optical properties. | Allows for the quantification of compounds without a UV chromophore and provides a more uniform response for different analogs. researchgate.net |
| HPTLC | A planar chromatographic technique that allows for the simultaneous analysis of multiple samples. | Suitable for rapid and economical screening of dietary supplements for adulterants like this compound. mdpi.com |
Further In Silico Modeling for Comprehensive Toxicological Risk Assessment of the Compound
Given the ethical and practical constraints of conducting extensive in vivo toxicological studies for every new unapproved compound, in silico (computational) modeling represents a critical tool for preliminary risk assessment. nih.govlabcorp.com These methods use a chemical's structure to predict its potential toxicity through (Quantitative) Structure-Activity Relationship ([Q]SAR) models. nih.gov For this compound, where a comprehensive safety profile is lacking, in silico toxicology offers a rapid, cost-effective means to prioritize further testing and inform regulatory action. researchgate.net
The development of consensus models, which integrate the predictions from multiple different in silico tools, has been shown to improve both the predictive power and the applicability domain for a wider range of chemicals. nih.gov A key research gap is the application of such robust, consensus-based in silico approaches to predict a range of human-relevant toxicological endpoints for this compound. This includes assessing its potential for genotoxicity, carcinogenicity, and reproductive toxicity, as well as its activity at various receptors beyond phosphodiesterase-5. nih.govmdpi.com The challenge lies not only in running the models but also in interpreting the predictions to build a weight-of-evidence argument for regulators. labcorp.com A comprehensive in silico assessment would help to fill the current knowledge void and guide the design of targeted in vitro and in vivo studies. nih.gov
Table 2: In Silico Modeling Approaches for Toxicological Assessment
| Modeling Approach | Description | Application to this compound |
|---|---|---|
| (Q)SAR Models | Predicts the biological activity or toxicity of a chemical based on its molecular structure and physicochemical properties. nih.gov | Estimate potential for carcinogenicity, mutagenicity, and other toxic endpoints without initial animal testing. |
| Expert Rule-Based Systems | Use predefined structural alerts and rules, derived from known toxicological data, to identify potentially toxic functional groups. researchgate.net | Flag structural features within the this compound molecule that are associated with known toxic mechanisms. |
| Statistical-Based Models | Employ statistical algorithms to build predictive models from large datasets of chemicals with known toxicity profiles. labcorp.com | Provide a probabilistic assessment of toxicity based on similarities to well-characterized toxic compounds. |
| Consensus Modeling | Combines the outputs of multiple individual models to generate a more robust and reliable prediction. nih.gov | Increase confidence in the toxicological predictions for this compound by integrating results from various platforms. |
Mechanistic Studies on Long-Term Biological Impacts of this compound Exposure
Currently, there is a significant void in the scientific literature regarding the long-term biological effects of this compound exposure. Research is needed to move beyond simple detection and understand the mechanistic pathways through which this compound may exert adverse effects following chronic, low-dose exposure. This represents a major research gap that needs to be addressed to fully comprehend the public health risk. wjarr.comresearchgate.net
Future research should focus on in vivo studies using animal models to investigate a range of toxicological endpoints. nih.gov These studies could examine effects on lifespan, the incidence of neoplasms, and organ-specific toxicity, particularly concerning the cardiovascular, hepatic, and reproductive systems. nih.gov Furthermore, mechanistic studies at the cellular and molecular level are crucial. Investigating endpoints such as the induction of DNA damage (genotoxicity), alterations in gene expression, and the perturbation of key signaling pathways can provide insight into the compound's mode of action. nih.gov Understanding these long-term impacts is essential for a complete risk assessment, as the effects of chronic exposure may differ significantly from those of acute exposure.
Development of Standardized Reference Materials and Global Databases for this compound and its Analogs
The effective monitoring and regulation of unapproved drug ingredients like this compound are heavily reliant on the availability of high-purity, certified reference materials (CRMs) and comprehensive, accessible databases. lgcstandards.comnih.gov CRMs are essential for the validation of analytical methods, ensuring the accuracy and comparability of results between different laboratories. sigmaaldrich.com While reference standards for sildenafil and some of its other analogs are commercially available, a specific and readily accessible CRM for this compound is necessary for consistent global enforcement. lgcstandards.com
In parallel, the expansion of global databases is critical for tracking the emergence and spread of such compounds. Regulatory bodies like the U.S. Food and Drug Administration (FDA) maintain databases of tainted products, which have been instrumental in identifying trends in supplement adulteration. researchgate.netnutraceuticalsworld.comnih.gov A study analyzing FDA warnings from 2007 to 2016 found that sildenafil was the most common undeclared ingredient in sexual enhancement supplements. nutraceuticalsworld.com Creating and maintaining a centralized, global database that includes detailed analytical data (e.g., mass spectra, chromatographic data) for this compound and other new analogs would provide an invaluable resource for regulatory agencies and forensic laboratories worldwide. legitscript.com This would facilitate faster identification of suspect ingredients and support international cooperation in combating the distribution of adulterated products. nih.gov
Q & A
Q. What analytical methods are recommended for detecting and quantifying dimethylsildenafil in complex matrices like dietary supplements?
- Methodology : Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) or gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) to achieve specificity and sensitivity. For example, GC-QqQ-MS can distinguish this compound from structural analogs like homosildenafil via unique fragment ions (e.g., m/z 283.1 and 297.1) with a mass tolerance of ≤5 ppm . Validate methods using spiked samples and reference standards, ensuring inter-well precision (%CV) <10% .
Q. How can researchers confirm the identity of this compound in novel synthetic pathways?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) with high-resolution MS to verify molecular structure. For purity assessment, use HPLC-UV with a detection threshold of >98% and cross-reference spectral data with published libraries . Document synthesis protocols per IUPAC guidelines, including solvent systems and reaction conditions .
Q. What pharmacological assays are suitable for preliminary evaluation of this compound’s PDE5 inhibition activity?
- Methodology : Employ fluorescence polarization assays using recombinant PDE5 enzymes. Measure inhibition percentages at varying concentrations (e.g., 1–100 µM) and calculate IC values. Include positive controls (e.g., sildenafil) and validate results with LC-HRMS to confirm no interference from co-eluting analogs (e.g., thiothis compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in PDE5 inhibition data caused by co-occurring analogs in adulterated samples?
- Methodology : Perform orthogonal analyses combining inhibition assays with structural identification. For instance, if a sample shows >100% PDE5 inhibition (indicating synergistic effects), use LC-HRMS/MS to identify coexisting inhibitors (e.g., sildenafil + this compound). Statistically adjust data using multivariate regression to isolate this compound’s contribution .
Q. What experimental strategies differentiate this compound from isomeric or structurally similar PDE5 inhibitors (e.g., homosildenafil)?
- Methodology : Optimize chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Leverage MS/MS fragmentation patterns: this compound produces a dominant fragment at m/z 311.2, while homosildenafil generates m/z 297.1. Validate specificity using certified reference materials .
Q. How should researchers design in vivo studies to assess this compound’s efficacy-toxicity balance?
- Methodology : Use a randomized, dose-escalation design in animal models (e.g., rodents). Monitor hemodynamic parameters (e.g., blood pressure) and biomarkers (e.g., cGMP levels). Include control groups for baseline comparison and apply pharmacokinetic modeling to estimate safe thresholds. Adhere to ICH guidelines for preclinical data interpretation .
Q. What statistical approaches are recommended for analyzing conflicting data in multi-inhibitor adulteration scenarios?
- Methodology : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to deconvolute inhibition contributions from mixed inhibitors. Validate models using leave-one-out cross-validation and report confidence intervals for IC values .
Methodological Best Practices
- Data Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry standards, including raw data, instrument parameters, and sample preparation details .
- Literature Review : Use systematic search strategies (e.g., PubMed, SciFinder) with MeSH terms like “phosphodiesterase-5 inhibitors” and “adulteration” to identify relevant studies. Critically appraise sources to avoid biased interpretations .
- Ethical Compliance : For human subject research, align participant selection and informed consent protocols with ICH GCP guidelines, ensuring transparency in adverse event reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
